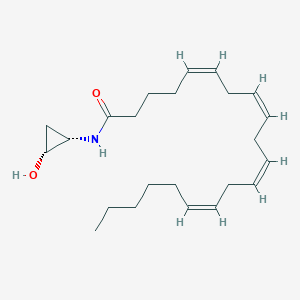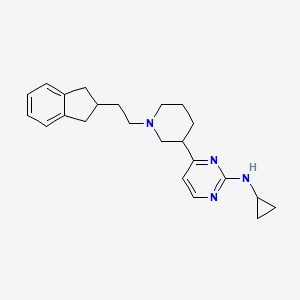
N-cyclopropyl-4-(1-(2-(2,3-dihydro-1H-inden-2-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-(1-(2-(2,3-dihydro-1H-inden-2-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine is a complex organic compound that features a unique combination of cyclopropyl, indene, piperidine, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(1-(2-(2,3-dihydro-1H-inden-2-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the indene derivative, followed by the formation of the piperidine ring, and finally the introduction of the pyrimidine moiety. Each step requires specific reagents and conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(1-(2-(2,3-dihydro-1H-inden-2-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-cyclopropyl-4-(1-(2-(2,3-dihydro-1H-inden-2-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(1-(2-(2,3-dihydro-1H-inden-2-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-(1-(2-(2,3-dihydro-1H-inden-2-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine: shares structural similarities with other compounds containing indene, piperidine, and pyrimidine moieties.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Imidazole derivatives: Possess a broad range of chemical and biological properties, including antibacterial, antifungal, and anti-inflammatory activities.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H30N4 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-cyclopropyl-4-[1-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]piperidin-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C23H30N4/c1-2-5-19-15-17(14-18(19)4-1)10-13-27-12-3-6-20(16-27)22-9-11-24-23(26-22)25-21-7-8-21/h1-2,4-5,9,11,17,20-21H,3,6-8,10,12-16H2,(H,24,25,26) |
InChI Key |
OTGGRKWIRVAPBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCC2CC3=CC=CC=C3C2)C4=NC(=NC=C4)NC5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


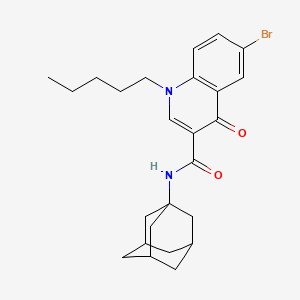
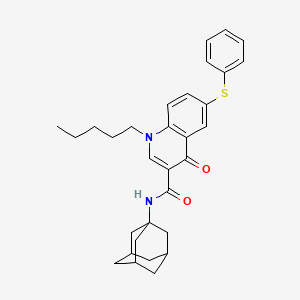

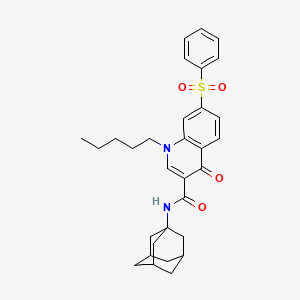
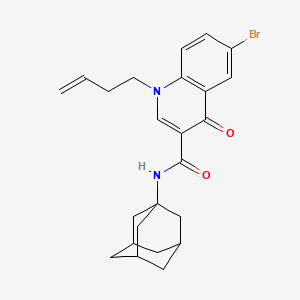

![8-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)-1-phenyl-3-propyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B10792783.png)
![8-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(2-hydroxyethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B10792790.png)
![4-(1-(2-(benzo[b]thiophen-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine](/img/structure/B10792792.png)
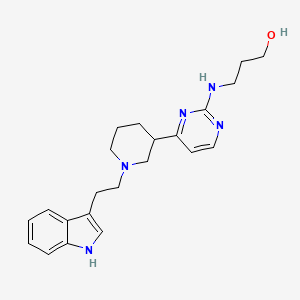

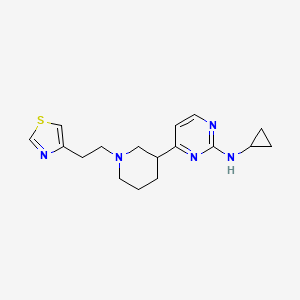
![N-cyclopropyl-4-(1-(2-((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine](/img/structure/B10792812.png)
